Pancreastatin-29 is a biologically active peptide derived from the chromogranin A precursor, specifically comprising 29 amino acids. It was first identified in porcine pancreatic tissue and has since been recognized for its role in regulating various metabolic processes, particularly in glucose metabolism. Pancreastatin-29 is classified as a dysglycemic peptide due to its effects on insulin action and glucose homeostasis.
Pancreastatin-29 was initially discovered in the pancreas of pigs, where it was isolated during research aimed at identifying peptides with significant biological activity. It is also present in various neuroendocrine tissues across different species, including humans, where it plays a crucial role in intermediary metabolism .
Pancreastatin-29 falls under the category of neuropeptides, which are small protein-like molecules used by neurons to communicate with each other. Its classification as a dysglycemic peptide highlights its involvement in glucose regulation and metabolic processes, distinguishing it from other neuropeptides that may not have such specific metabolic roles .
The synthesis of pancreastatin-29 typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble support. Following synthesis, the peptides are purified using reverse-phase high-performance liquid chromatography (HPLC) to achieve high purity levels—often exceeding 95% .
The synthesis process involves:
The molecular structure of pancreastatin-29 can be represented as follows:
Molecular modeling studies have provided insights into the three-dimensional conformation of pancreastatin-29, indicating that its structural integrity is essential for interaction with biological receptors involved in glucose metabolism .
Pancreastatin-29 participates in several biochemical reactions primarily related to its role in glucose metabolism:
Research has shown that pancreastatin-29's interaction with insulin signaling pathways leads to altered glucose homeostasis, highlighting its potential as a therapeutic target for conditions like type 2 diabetes .
The mechanism by which pancreastatin-29 exerts its effects involves:
Studies indicate that variations in the amino acid sequence of pancreastatin can significantly affect its potency and efficacy in modulating these metabolic processes. For instance, variants such as Gly297Ser exhibit increased inhibitory effects on glucose uptake compared to wild-type forms .
Relevant analyses include high-performance liquid chromatography for purity assessment and mass spectrometry for molecular weight determination .
Pancreastatin-29 has several applications in scientific research:
Pancreastatin-29 (PST-29) represents the biologically active C-terminal fragment of human chromogranin A (CHGA), spanning residues 273-301 (numbered according to full-length CHGA) with the sequence PEGKGEQEHSQQKEEEEEMAVVPQGLFRG-NH₂ [3] [6]. This 29-amino acid peptide features a distinctive charge distribution characterized by a highly acidic glutamic acid cluster (EEEEE, positions 15-19) and a hydrophobic C-terminus (MAVVPQGLFRG) critical for receptor interactions [6] [8]. The N-terminal proline (P273) confers structural rigidity, while the C-terminal glycine-amide is indispensable for biological activity [6]. Sequence alignment reveals significant cross-species conservation: human PST-29 shares 86% homology with porcine PST (35-49 fragment) and 79% with bovine PST, with the highest conservation observed in the C-terminal hexapeptide (VPQGLFRG) responsible for receptor binding [5] [6].
Table 1: Amino Acid Composition of Human Pancreastatin-29
Residue Type | Amino Acids | Count | Percentage (%) |
---|---|---|---|
Acidic | E, Q | 11 | 37.9% |
Basic | K, R, H | 4 | 13.8% |
Hydrophobic | M, A, V, P, G, L, F | 10 | 34.5% |
Structural | P, S | 4 | 13.8% |
PST-29 undergoes two critical post-translational modifications (PTMs): C-terminal amidation and potential O-glycosylation. The absolute requirement for C-terminal amidation (indicated by -NH₂) was demonstrated through structure-activity studies showing complete loss of insulin-inhibitory activity in non-amidated analogs [6]. This modification enhances receptor binding affinity by stabilizing the C-terminal conformation and protecting against carboxypeptidase degradation [8]. While the PST-29 sequence lacks classical N-glycosylation sites, mass spectrometry analyses of endogenous peptides reveal variable O-linked glycosylation at serine-293 (position 21 in PST-29) in tissue-specific manner [5] [6]. This modification modulates peptide solubility and bioavailability but does not directly affect receptor activation kinetics [8].
Proteolytic processing of full-length chromogranin A (439 aa) generates PST-29 through cleavage at dibasic residues (KR²⁷² and RR³⁰²) by prohormone convertases (PC1/3 and PC2) [4] [6]. The PST-29 domain is buried within CHGA's tertiary structure, flanked by protease-resistant regions that control its selective liberation. Compared to other CHGA-derived peptides (e.g., vasostatin, catestatin), PST-29 exhibits unique physicochemical properties including higher net charge (-4.5 at pH 7.4) and hydrophobicity index (42%) [6]. Natural variants include PST-52 (human full-length form) and PST-16 (porcine minimal active fragment), though PST-29 demonstrates optimal bioactivity across species [6].
Circular dichroism (CD) spectroscopy reveals that PST-29 adopts a dynamic conformational ensemble: predominantly random coil (78%) in aqueous buffer (pH 7.4), transitioning to amphipathic α-helix (up to 52%) in membrane-mimetic environments (e.g., 30% TFE or SDS micelles) [8]. The helical domain spans residues E15-M24 (EEEEEMAVVP), creating a charged face for membrane interaction and a hydrophobic surface for helix stabilization [8]. Molecular dynamics simulations demonstrate that naturally occurring human variants PST-287K (E287K) and PST-297S (G297S) exhibit enhanced helical propensity (34% and 38% helicity in water, respectively) compared to wild-type (28%), explaining their increased biological potency [8].
Table 2: Conformational Stability Parameters of PST-29 Variants
Variant | α-Helicity in H₂O (%) | α-Helicity in SDS (%) | ΔG folding (kcal/mol) | Biological Potency (vs. WT) |
---|---|---|---|---|
PST-WT (287E/297G) | 28 ± 2 | 52 ± 3 | -2.1 ± 0.3 | 1.0× |
PST-287K | 34 ± 3 | 58 ± 2 | -3.0 ± 0.2 | 3.2× |
PST-297S | 38 ± 2 | 61 ± 3 | -3.5 ± 0.4 | 5.7× |
PST-29 displays remarkable stability across physiological pH ranges (half-life >24 hrs at pH 2.0-8.0) but undergoes rapid degradation at pH >9.0 due to deamidation and aspartate isomerization [6]. Thermal denaturation studies (CD monitored at 222nm) show a cooperative unfolding transition with Tm = 52.3°C in phosphate buffer, increasing to 58.7°C in plasma-mimicking conditions due to albumin binding [8]. The peptide is susceptible to enzymatic degradation by neutral endopeptidase (NEP) at Q¹⁰-S¹¹ and plasma kallikrein at F²⁸-R²⁹ bonds, with plasma half-life of 7.2 ± 1.3 minutes in rodents [6] [8]. Lyophilized PST-29 remains stable for >24 months at -20°C, while solutions retain activity for 48 hours at 4°C but aggregate upon repeated freeze-thaw cycles [3].
SPPS of PST-29 presents challenges due to its polyglutamic acid stretch (positions 15-19) and hydrophobic C-terminus. Optimal synthesis employs:
Recombinant PST-29 production faces challenges from its cytotoxicity and protease sensitivity. Prokaryotic systems (E. coli BL21) require fusion tags:
Table 3: Production Method Comparison for PST-29
Parameter | SPPS | E. coli Fusion | P. pastoris | HEK293 |
---|---|---|---|---|
Yield | 45 mg/batch | 12 mg/L | 22 mg/L | 0.8 mg/L |
PTM Fidelity | +++ (amidation) | + (no amidation) | ++ (glycosylation) | +++ (all) |
Native Conformation | + (refolding) | ++ | +++ | ++++ |
Cost (per mg) | $$$$ | $ | $$ | $$$$$ |
Scalability | Limited | High | High | Low |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7